Enarodustat

Catalog No.
S527103
CAS No.
1262132-81-9
M.F
C17H16N4O4
M. Wt
340.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enarodustat

CAS Number

1262132-81-9

Product Name

Enarodustat

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Enarodustat

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O

Description

The exact mass of the compound Enarodustat is 340.1172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Enarodustat belongs to a class of drugs called hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibitors (HIF-PHI). These drugs work by inhibiting an enzyme that normally targets HIF for degradation. HIF is a protein complex that plays a crucial role in the body's response to low oxygen levels (hypoxia). When HIF is stabilized by enarodustat, it triggers the production of erythropoietin (EPO) - a hormone that stimulates red blood cell production in the bone marrow. This increase in red blood cell production can potentially help to alleviate anemia in CKD patients [1].

Source

[1] Approaches to Chronic Kidney Disease: A Guide for Primary Care ()

Potential Advantages

Compared to traditional therapies for CKD-related anemia, such as erythropoietin stimulating agents (ESAs), enarodustat may offer some potential advantages.

  • Reduced Risk of Blood Clots: Some studies suggest that ESAs may increase the risk of blood clots. Enarodustat's mechanism of action, which involves increasing EPO production naturally, might potentially mitigate this risk [2].

Source

[2] Management of Chronic Kidney Disease: A Clinician’s Guide ()

Ongoing Research

Enarodustat is currently being investigated in clinical trials to evaluate its safety and efficacy in treating anemia associated with CKD. These trials are assessing different aspects, including:

  • Dosage Optimization: Determining the optimal dose of enarodustat for achieving desired hemoglobin levels.
  • Long-Term Safety: Evaluating the safety profile of enarodustat over extended periods.
  • Comparative Studies: Comparing the effectiveness of enarodustat to existing treatments for CKD-related anemia.

Enarodustat, also known by its development code JTZ-951, is an investigational drug primarily designed for the treatment of anemia, particularly in patients with chronic kidney disease. It functions as an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis by stabilizing hypoxia-inducible factor proteins. This stabilization leads to increased production of erythropoietin, a hormone essential for red blood cell production .

As discussed earlier, Enarodustat functions by inhibiting HIF-PH enzymes, leading to increased levels of HIF-α and subsequent EPO production. This mechanism offers a distinct approach compared to traditional ESAs, which directly stimulate EPO production.

Clinical trials have shown Enarodustat to be generally well-tolerated with a safety profile comparable to existing treatments for CKD-related anemia []. However, further research is needed to determine the long-term safety profile and potential side effects [].

That yield its active pharmaceutical ingredient. The key steps include:

  • Formation of the Triazolo-Pyridine Core: This involves cyclization reactions that construct the triazole ring fused to a pyridine structure.
  • Amidation Reaction: The introduction of the formamido group is achieved through an amidation reaction with appropriate acylating agents.
  • Final Modifications: Additional functional groups are introduced to finalize the structure and enhance bioavailability.

The detailed synthetic pathway is proprietary and not fully disclosed in public literature.

Enarodustat has demonstrated significant biological activity in promoting erythropoiesis. In vitro studies showed that treatment with enarodustat increased the levels of erythropoietin in human hepatoma cells (Hep3B) in a concentration-dependent manner . Additionally, animal studies indicated that enarodustat reduces hepcidin levels—an iron-regulatory hormone—thereby improving iron availability for erythropoiesis . Clinical trials have confirmed its efficacy in maintaining hemoglobin levels within target ranges in patients with chronic kidney disease undergoing hemodialysis or not on dialysis .

Enarodustat is primarily indicated for the treatment of anemia associated with chronic kidney disease. Its unique mechanism allows it to serve as an alternative to conventional erythropoiesis-stimulating agents, which often require injections and can lead to complications such as pure red cell aplasia due to anti-erythropoietin antibodies . Clinical trials are ongoing to explore its efficacy and safety profile further.

Enarodustat belongs to a class of drugs known as hypoxia-inducible factor prolyl hydroxylase inhibitors. Below is a comparison with other similar compounds:

Compound NameMechanism of ActionUnique Features
EnarodustatInhibits hypoxia-inducible factor prolyl hydroxylaseOral administration; reduces hepcidin levels
RoxadustatInhibits hypoxia-inducible factor prolyl hydroxylaseApproved for anemia; similar mechanism but different pharmacokinetics
VadadustatInhibits hypoxia-inducible factor prolyl hydroxylaseFocused on chronic kidney disease; ongoing clinical trials
DaprodustatInhibits hypoxia-inducible factor prolyl hydroxylaseInvestigated for various types of anemia

Enarodustat's distinct advantage lies in its oral bioavailability and its ability to modulate iron metabolism effectively without the need for injections or leading to adverse antibody-mediated effects associated with traditional therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

340.11715500 g/mol

Monoisotopic Mass

340.11715500 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JSK7TUA223

Wikipedia

Enarodustat

Dates

Modify: 2023-08-15

Explore Compound Types